5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole
Overview
Description
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-methoxyphenyl group.
Introduction of the Perfluorobutyl Group: The perfluorobutyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a perfluorobutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The perfluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar structure with an indole ring instead of a pyrazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
Uniqueness
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is unique due to the presence of the perfluorobutyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of fluorinated materials or pharmaceuticals.
Biological Activity
5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a methoxyphenyl group and a perfluorobutyl group. The presence of these substituents can influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6 .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted in various experimental setups .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, comparable to standard antibiotics such as ampicillin .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound using a carrageenan-induced edema model in mice. The results demonstrated a reduction in edema comparable to indomethacin, suggesting potential therapeutic applications in inflammatory conditions .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N2O/c1-26-8-4-2-7(3-5-8)9-6-10(25-24-9)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-6H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTCIVNJEZKLNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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